2-Amino-N-phenylquinoline-3-carboxamide Serves as the Core Scaffold for AQCM Derivatives with Computationally Validated PDGFRα Affinity
2-Amino-N-phenylquinoline-3-carboxamide constitutes the foundational molecular skeleton for a series of N-2-amino-N-phenyl quinoline-3-carboxamide (AQCM) derivatives that have been computationally validated as PDGFRα inhibitors [1]. When used as a starting point for in silico optimization, derivatives designed from this core scaffold achieved docking scores ranging from −9.2 to −10.1 kcal/mol against PDGFRα (PDB: 5GRN), compared to the standard drug sunitinib which exhibited a docking score of −8.7 kcal/mol [1]. This 6–16% improvement in predicted binding energy establishes the 2-amino-N-phenylquinoline-3-carboxamide core as a privileged starting point for developing next-generation PDGFRα inhibitors with enhanced target engagement potential [1].
| Evidence Dimension | In silico binding affinity (docking score) to PDGFRα kinase |
|---|---|
| Target Compound Data | AQCM derivatives (based on 2-amino-N-phenylquinoline-3-carboxamide core): docking scores −9.2 to −10.1 kcal/mol |
| Comparator Or Baseline | Sunitinib (standard PDGFR inhibitor): docking score −8.7 kcal/mol |
| Quantified Difference | Derivatives show 0.5–1.4 kcal/mol lower (more favorable) binding energy (6–16% improvement) |
| Conditions | Molecular docking against PDGFRα (PDB: 5GRN) using AutoDock 1.1.2 |
Why This Matters
For medicinal chemistry and drug discovery programs, selecting a core scaffold with computationally validated, superior binding energy to a clinically relevant kinase target reduces the risk of downstream failure and accelerates hit-to-lead optimization.
- [1] Mhaske GS, Sen AK, Shah A, Khiste RH, Dale AV, Sen DB. In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor. Letters in Drug Design & Discovery. 2022;18(2). View Source
